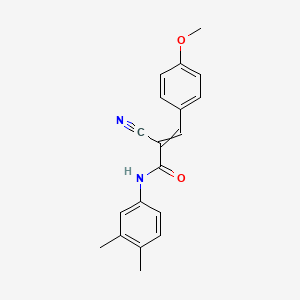

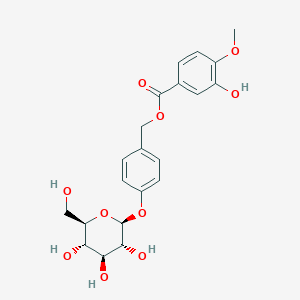

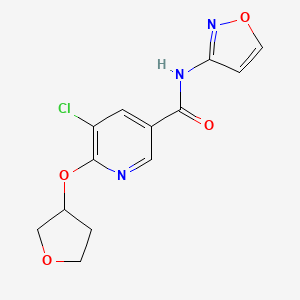

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a feed additive for livestock. DMPT has been shown to enhance the growth performance of various animal species, including pigs, chickens, and fish, making it a promising alternative to traditional growth promoters.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Heterocyclic Compounds

Researchers have extensively explored the synthesis of various heterocyclic compounds, including thiazolo- and oxazolo[5,4-d]pyrimidines, through reactions involving compounds similar to the chemical structure . For instance, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or pentasulfide leads to the formation of thiazolo- or oxazolo[5,4-d]pyrimidines, respectively. These synthetic pathways provide a foundation for the development of novel compounds with potential applications in drug development and materials science (Hurst, Atcha, & Marshall, 1991).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of synthesized heterocyclic compounds have been a significant area of interest. Compounds synthesized from reactions involving urea, thiourea, or guanidine have shown promising antimicrobial activity against various strains, including Salmonella typhimurium. Moreover, certain compounds have demonstrated significant in vitro cytotoxicity against human liver carcinoma, breast cancer, and colon cancer cell lines, highlighting their potential as leads for the development of new anticancer therapies (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Antioxidant Properties

The antioxidant properties of certain heterocyclic compounds have also been explored. For example, the coumarin derivative of a synthesized compound exhibited high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL. This suggests potential applications in developing antioxidant agents for therapeutic or cosmetic purposes (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antibacterial Evaluation

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been targeted for their potential use as antibacterial agents. The precursor compounds have been reacted with a variety of active methylene compounds to produce derivatives with high antibacterial activity, offering new avenues for the development of antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

Synthesis of (Polyhydroxyalkyl)heterocycles

The synthesis of pyrimidines with a polyhydroxyalkyl substituent through the reaction of derivatives of polyhydroxyalkyl-β-ketoesters with urea derivatives opens up new possibilities for the development of compounds with unique physical and chemical properties, which could have applications in various fields, including pharmaceuticals and materials science (Aparicio, Herrera, & Fernandez, 1979).

Eigenschaften

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methyl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS2/c1-9-7-10(2)17-13(16-9)21-6-4-5-15-12(20)19-14-18-11(3)8-22-14/h7-8H,4-6H2,1-3H3,(H2,15,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMLLQGEMMGGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC(=CS2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

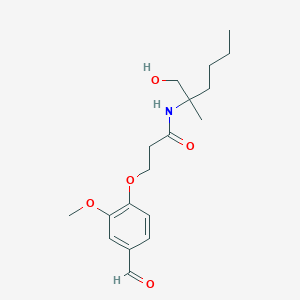

![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)

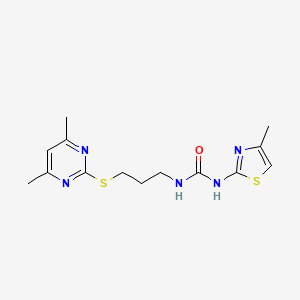

![N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2669809.png)

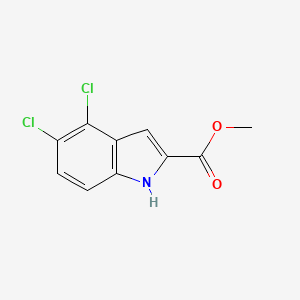

![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)

![3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669818.png)

![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)